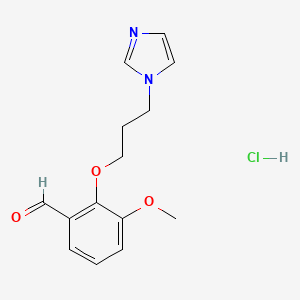
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, or 4,5-DCPMP, is a synthetic compound that has been studied for its potential applications in medicine and scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. 4,5-DCPMP has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 (CYP) in humans, and for its potential to act as a substrate for other enzymes. It has also been studied for its ability to act as an antioxidant and for its potential to interact with other molecules in the body.
Applications De Recherche Scientifique
Synthesis and Derivative Development
- Chemical Synthesis and Derivative Formulation : 4,5-Dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been utilized as a foundational compound in the synthesis of various derivatives. These include the development of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, showcasing the compound's role as a precursor in the generation of potentially bioactive molecules (Soliman & El-Sakka, 2011).
Molecular Structure and Crystallography
- Molecular Structure Analysis : The compound's crystal structure has been analyzed, revealing its conformation and intermolecular interactions. This includes the study of dihedral angles between the central benzimidazole ring system and the pyridazinone residues, contributing to our understanding of its structural properties (Zvirgzdins et al., 2013).
Chemical Reactions and Interactions
- Chemical Reactions and Mechanisms : The reactivity of this compound has been explored in various contexts. For instance, its reaction with trifluoroethylation agents has been studied, providing insights into methyl group migration mechanisms during chemical reactions (Li et al., 2009).
Synthesis of Heterocyclic Compounds
- Development of Heterocyclic Molecules : The compound serves as a scaffold for the synthesis of heterocyclic systems. For example, it has been used to generate various substituted and ring-fused pyridazinone systems, highlighting its utility in drug discovery and development (Pattison et al., 2009).
Chiral Separation and Pharmaceutical Applications
- Chiral Separation and Pharmaceutical Intermediate : It has been used as a key synthetic intermediate, particularly for cardiotonic agents. Efficient methods for the preparative separation of its enantiomers have been established, which is crucial for pharmaceutical applications (Cheng et al., 2019).
Propriétés
IUPAC Name |
4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFCXUMUBYCMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2378782.png)

![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378785.png)
![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2378786.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)


![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)